molecular formula C11H14N6O2S B2817632 1-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1H-imidazole-4-sulfonamide CAS No. 1798622-96-4

1-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2817632
CAS No.: 1798622-96-4
M. Wt: 294.33
InChI Key: ZOGWJYHKZKPDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-imidazole core substituted with a methyl group at the 1-position and a sulfonamide group at the 4-position. The sulfonamide nitrogen is further linked via an ethyl chain to a pyrazolo[1,5-a]imidazole heterocycle.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O2S/c1-15-8-10(12-9-15)20(18,19)14-4-5-16-6-7-17-11(16)2-3-13-17/h2-3,6-9,14H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGWJYHKZKPDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted imidazole and pyrazole derivatives .

Scientific Research Applications

Molecular Formula and Structure

  • Molecular Formula : C11H14N6O2S
  • CAS Number : 1798622-96-4

The compound features a complex imidazole structure that is critical for its biological activity. The incorporation of the pyrazolo group enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives, including the examined compound, exhibit promising antimicrobial properties. For instance, research has shown that related compounds can inhibit bacterial growth effectively, suggesting potential for development as antimicrobial agents.

Case Study : A study on related pyrazolo[1,5-a]imidazole derivatives indicated that several synthesized compounds displayed significant antibacterial and antifungal activity against various pathogens, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Cancer Treatment

The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in oncology. Pyrazolo[1,5-a]imidazole derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation.

Case Study : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit PI3Kδ, a target in cancer therapy. The findings indicated that modifications at specific positions could enhance selectivity and potency against cancer cell lines .

Neurological Disorders

The compound has potential applications in the treatment of neurodegenerative diseases due to its ability to modulate serotonin receptors. Imidazole-based compounds have been explored for their effects on the serotonergic system, which is crucial in managing conditions like depression.

Case Study : Research highlighted the efficacy of imidazole derivatives as serotonin receptor modulators, suggesting their role in treating mood disorders .

Inhibition of Kinases

The compound has been investigated as a potential inhibitor of Janus kinase (JAK) pathways, which are implicated in various inflammatory and autoimmune diseases.

Case Study : A study focused on the design and synthesis of imidazole derivatives revealed their effectiveness as JAK2 inhibitors, providing insights into their therapeutic potential in treating conditions like rheumatoid arthritis .

Data Table: Summary of Biological Activities

Activity Type Target/Pathway Effectiveness Reference
AntimicrobialBacterial and fungal pathogensMIC comparable to antibiotics
AnticancerPI3Kδ pathwaySelective inhibitors
Neurological modulationSerotonin receptorsEffective in mood disorders
JAK inhibitionJAK2 pathwayPotent inhibitors

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Analog: 4-Methoxy-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide (BJ14741)

  • Structure : Replaces the imidazole core with a benzene ring substituted by methoxy and methyl groups. Retains the pyrazoloimidazole-ethyl-sulfonamide moiety.
  • Electron Effects: The methoxy group on the benzene ring could alter electronic properties, affecting binding interactions.
  • Applications : Similar sulfonamide-heterocycle hybrids are often explored as enzyme inhibitors or antimicrobial agents .

Imidazole-Sulfonamide Variant: 1,2-Dimethyl-N-[1-(5,6,7,8-tetrahydro-4-quinazolinyl)-4-piperidinyl]-1H-imidazole-4-sulfonamide

  • Structure : Features a dimethyl-substituted imidazole core and a piperidinyl-quinazolinyl substituent instead of the pyrazoloimidazole-ethyl group.
  • Key Differences :
    • Substituent Complexity : The quinazolinyl-piperidinyl group introduces a bulky, basic moiety, which may influence solubility and target selectivity.
    • Sulfonamide Positioning : Both compounds retain the sulfonamide group at the imidazole 4-position, a common feature in carbonic anhydrase inhibitors .

Bipyridine-Imidazole Hybrid: N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine

  • Structure : Combines imidazole with bipyridine, synthesized via nucleophilic aromatic substitution (SNAr).
  • Key Differences :
    • Heterocycle Diversity : The bipyridine system may enhance π-π stacking interactions, contrasting with the pyrazoloimidazole’s fused ring system in the target compound.
    • Functional Groups : Lacks a sulfonamide group but includes an aromatic diamine, suggesting divergent biological targets (e.g., DNA intercalation) .

Comparative Data Table

Compound Name Molecular Weight Core Structure Key Substituents Potential Applications
1-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1H-imidazole-4-sulfonamide ~350 g/mol* Imidazole Methyl, pyrazoloimidazole-ethyl-sulfonamide Enzyme inhibition, antimicrobial
BJ14741 () 334.39 g/mol Benzene Methoxy, methyl, pyrazoloimidazole-ethyl-sulfonamide Enzyme inhibition, drug discovery
1,2-Dimethyl-imidazole-sulfonamide () Not reported Imidazole Dimethyl, piperidinyl-quinazolinyl-sulfonamide Carbonic anhydrase inhibition
Bipyridine-imidazole () Not reported Bipyridine-imidazole Methyl, aromatic diamine Anticancer, fluorescent probes

*Estimated based on structural similarity.

Biological Activity

1-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1H-imidazole-4-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic applications, providing a comprehensive overview of its significance in drug development.

Chemical Structure

The compound features a complex structure characterized by multiple heterocyclic rings, which contribute to its biological activity. The presence of imidazole and pyrazole moieties enhances its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. For example, compounds with similar structures have demonstrated significant activity against various cancer cell lines, including melanoma and breast cancer. In vitro assays revealed that these compounds can induce apoptosis and inhibit cell proliferation by disrupting microtubule dynamics and interfering with DNA synthesis.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound ASK-MEL-50.021Microtubule disruption
Compound BMDA-MB-4350.490Apoptosis induction
This compoundA375TBDTBD

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties. The compound's structural features suggest potential efficacy against a range of pathogens. For instance, related compounds have shown activity against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect.

Table 2: Antimicrobial Activity of Imidazole Derivatives

Compound NameBacteria TestedZone of Inhibition (mm)Reference
Compound CStaphylococcus aureus15Jain et al.
Compound DEscherichia coli18Jain et al.
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects is likely multifaceted. Studies suggest that it may induce the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells. Furthermore, it may inhibit key enzymes involved in cell proliferation.

Case Studies

A notable study investigated the effects of similar imidazole derivatives on melanoma cells. The results indicated that these compounds could significantly reduce tumor growth in vivo without causing substantial toxicity to normal cells . Another study focused on the antimicrobial properties of imidazole derivatives, demonstrating their effectiveness against resistant bacterial strains .

Q & A

Q. What are the key considerations for synthesizing 1-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1H-imidazole-4-sulfonamide in a laboratory setting?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Use of sulfonamide-forming agents (e.g., sulfonyl chlorides) under anhydrous conditions with nitrogen protection to avoid hydrolysis .
  • Solvent Selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are preferred for imidazole ring functionalization due to their ability to stabilize intermediates .
  • Catalysts : Employ bases like K₂CO₃ or triethylamine to deprotonate reactive sites and accelerate nucleophilic substitutions .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures ensures purity. Monitor reactions via thin-layer chromatography (TLC) with UV detection .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Critical for confirming regiochemistry of the pyrazoloimidazole and imidazole rings. For example, δ ~11.5 ppm (DMSO-d₆) indicates sulfonamide NH protons, while aromatic protons appear at δ 6.5–8.6 ppm .
  • LCMS/HRMS : Validates molecular weight and purity (>98% via HPLC with C18 columns and acetonitrile/water gradients) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry. Use SHELXL for refinement; prioritize high-resolution (<1.0 Å) datasets to minimize errors in heterocyclic bond lengths .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Methodological Answer:

  • Temperature Control : Elevated temperatures (70–120°C) enhance coupling efficiency but may degrade heat-sensitive intermediates. Use microwave-assisted synthesis for rapid, controlled heating .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to link aryl/heteroaryl fragments, optimizing ligand-to-metal ratios .
  • In Situ Monitoring : Employ in-line IR spectroscopy or mass spectrometry to detect intermediates and adjust stoichiometry dynamically .
  • Machine Learning : Train models on existing reaction data (e.g., solvent polarity, catalyst loading) to predict optimal conditions for novel analogs .

Q. How should discrepancies in biological activity data between in vitro and in vivo studies be analyzed?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess solubility (logP via shake-flask method) and metabolic stability (microsomal assays) to identify bioavailability issues .
  • Metabolite Identification : Use LC-MS/MS to detect in vivo degradation products (e.g., sulfonamide hydrolysis) that may reduce efficacy .
  • Structural Analog Comparison : Cross-reference activity data with analogs (e.g., pyrazolo[1,5-a]imidazole derivatives) to pinpoint substituents affecting target binding .

Q. What computational strategies are recommended for studying interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs. Validate with MD simulations (AMBER/CHARMM) to assess stability of hydrogen bonds with sulfonamide groups .
  • Free Energy Calculations : Apply MM-GBSA to quantify binding affinities, prioritizing residues within 4 Å of the pyrazoloimidazole core .
  • QSAR Modeling : Develop regression models using descriptors like polar surface area and H-bond donors to predict activity cliffs .

Data Contradiction Analysis

Q. How can conflicting crystallographic data (e.g., bond length variations) be resolved?

Methodological Answer:

  • Error Analysis : Check for twinning or disorder using PLATON; reprocess data with SHELXL’s TWIN/BASF commands if needed .
  • Comparative Studies : Cross-validate with analogous structures (e.g., pyrazolo[3,4-d]pyrimidines) to identify systematic deviations in heterocyclic geometries .

Q. What methods address inconsistencies in biological assay reproducibility?

Methodological Answer:

  • Standardized Protocols : Use ATP-based luminescence assays for kinase inhibition studies to minimize interference from compound autofluorescence .
  • Blind Re-testing : Repeat assays with fresh stocks (stored at -80°C under argon) to rule out degradation .

Structural and Functional Analog Design

Q. What strategies guide the design of analogs with enhanced target selectivity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the sulfonamide group with phosphonamidates to modulate polarity and hydrogen-bonding capacity .
  • Ring Expansion : Synthesize pyrazolo[1,5-a][1,3,5]triazine derivatives to explore larger binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.